

# OICR-41103: A Technical Guide to a Potent DCAF1 Chemical Probe

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## Compound of Interest

Compound Name: OICR-41103

Cat. No.: B15621842

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Abstract

**OICR-41103** is a potent, selective, and cell-active small molecule chemical probe that targets the WD40 repeat (WDR) domain of the DDB1 and CUL4 associated factor 1 (DCAF1).<sup>[1][2]</sup> Developed from its predecessor OICR-8268, this probe demonstrates high-affinity binding to the central pocket of the DCAF1 WDR domain, enabling the investigation of DCAF1's multifaceted roles in cellular processes.<sup>[1][2]</sup> DCAF1 is a crucial component of the CRL4 E3 ubiquitin ligase complex, acting as a substrate receptor.<sup>[1][3]</sup> Its functions are implicated in protein homeostasis, cell proliferation, and tumorigenesis.<sup>[1][3]</sup> Furthermore, DCAF1 is co-opted by lentiviruses, such as HIV, to degrade host antiviral factors.<sup>[1][3]</sup> **OICR-41103** serves as a valuable tool for studying these pathways and presents a promising starting point for the development of novel therapeutics, including antivirals and targeted protein degraders (PROTACs).<sup>[1][2]</sup> This guide provides a comprehensive overview of **OICR-41103**, its mechanism of action, quantitative binding data, and detailed experimental protocols for its characterization.

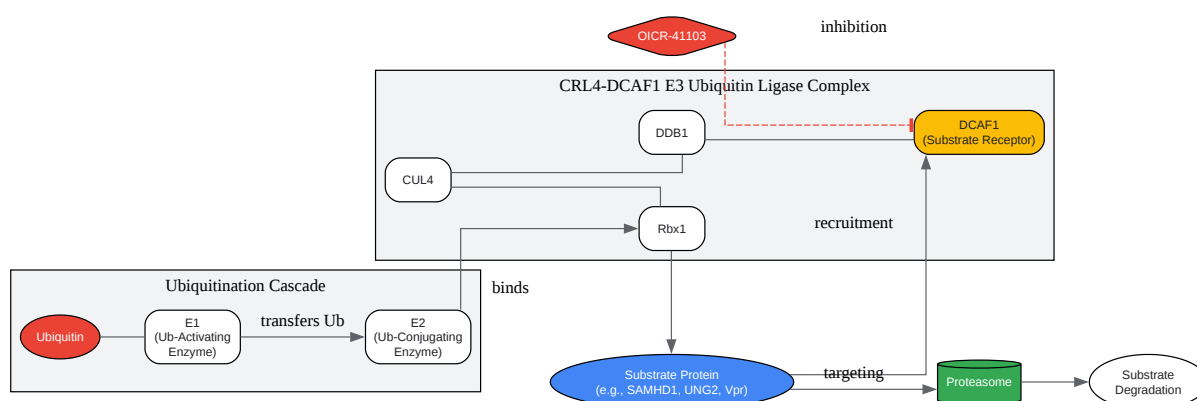
## Core Mechanism of Action

**OICR-41103** functions by directly binding to the WD40 domain of DCAF1. The co-crystal structure of the DCAF1-**OICR-41103** complex (PDB ID: 9D4E) reveals that the ligand occupies the central pocket of the WDR domain.<sup>[1][4]</sup> This binding is crucial as it competitively displaces substrates that would otherwise be recruited by DCAF1 for ubiquitination and subsequent

proteasomal degradation. A key example of this displacement is its ability to effectively push out the lentiviral Vpr protein from DCAF1, highlighting its potential for HIV therapeutic development.[1][5]

## Signaling Pathway of DCAF1-Mediated Ubiquitination

The following diagram illustrates the canonical pathway involving DCAF1 and how **OICR-41103** intervenes.



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DCAF1 signaling pathway and **OICR-41103**'s point of intervention.

## Quantitative Data Summary

The binding affinity and cellular engagement of **OICR-41103** with the DCAF1 WDR domain have been quantified through various biophysical and cellular assays.

Parameter	Assay	Value	Target
Binding Affinity (KD)	Surface Plasmon Resonance (SPR)	2 nM	DCAF1-WDR
Cellular Engagement (EC50)	NanoBRET Assay	130 nM	DCAF1-WDR
Cellular Engagement (EC90)	NanoBRET Assay	700 nM	DCAF1-WDR
Cellular Engagement (EC50)	Cellular Thermal Shift Assay (CETSA)	167 nM	DCAF1-WDR
Displacement (IC50)	HTRF Assay	54 ± 10 nM	Displacement of Vpr from DCAF1-WDR
Thermal Stabilization (ΔTm)	Differential Scanning Fluorimetry (DSF)	23.0 ± 0.1 °C (at 20 μM)	DCAF1-WDR

Table 1: Summary of quantitative data for **OICR-41103**.

## Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below.

### Surface Plasmon Resonance (SPR)

Objective: To determine the binding affinity (KD) of **OICR-41103** to the DCAF1 WDR domain.

Methodology:

- **Immobilization:** A suitable sensor chip (e.g., CM5) is activated. The purified DCAF1 WDR domain protein is then immobilized onto the sensor surface.
- **Binding Analysis:** **OICR-41103**, at various concentrations, is flowed over the sensor surface. The binding is monitored in real-time by detecting changes in the refractive index at the surface, which is proportional to the mass change.

- **Data Analysis:** The association and dissociation rates are measured. The equilibrium dissociation constant (KD) is calculated from the ratio of the dissociation rate constant (koff) to the association rate constant (kon).

## NanoBRET™ Target Engagement Assay

**Objective:** To quantify the engagement of **OICR-41103** with the DCAF1 WDR domain in living cells.

**Methodology:**

- **Cell Preparation:** HEK293T cells are transfected with a vector expressing the DCAF1 WDR domain fused to NanoLuc® luciferase (N-terminally NL-tagged DCAF1(WD40)).
- **Assay Setup:** Transfected cells are seeded into 96-well plates. A cell-permeable fluorescent tracer that binds to the DCAF1 WDR domain is added at a fixed concentration.
- **Compound Treatment:** **OICR-41103** is serially diluted and added to the cells. The plate is incubated to allow the compound to reach equilibrium.
- **Detection:** A substrate for NanoLuc® luciferase is added. The bioluminescence resonance energy transfer (BRET) signal between the NanoLuc® donor and the fluorescent tracer acceptor is measured.
- **Data Analysis:** The binding of **OICR-41103** competitively displaces the tracer, leading to a decrease in the BRET signal. The EC50 value is determined by plotting the BRET ratio against the compound concentration.

## Cellular Thermal Shift Assay (CETSA)

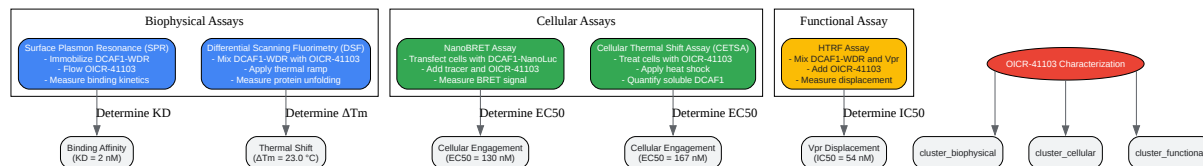
**Objective:** To confirm the binding of **OICR-41103** to the DCAF1 WDR domain within intact cells by assessing protein thermal stabilization.

**Methodology:**

- **Cell Treatment:** NCI-H460 cells expressing a HiBiT-tagged DCAF1 WDR domain are treated with varying concentrations of **OICR-41103** or a vehicle control and incubated.

- **Heat Challenge:** The cell suspensions are heated to a specific temperature for a defined period, inducing denaturation and aggregation of unbound proteins.
- **Cell Lysis and Fractionation:** Cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.
- **Quantification:** The amount of soluble HiBiT-tagged DCAF1 WDR domain in the supernatant is quantified using a luminescent detection reagent.
- **Data Analysis:** The binding of **OICR-41103** stabilizes the DCAF1 WDR domain, resulting in more soluble protein remaining after the heat challenge. The EC50 is calculated from the dose-dependent thermal stabilization.[5][6]

## Experimental Workflow Diagram



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Workflow for the characterization of **OICR-41103**.

## Conclusion

**OICR-41103** is a highly valuable chemical probe for the scientific community. Its potency, selectivity, and demonstrated cell activity make it an excellent tool for elucidating the complex biology of DCAF1. The comprehensive dataset and established experimental protocols presented in this guide provide a solid foundation for researchers to utilize **OICR-41103** in their studies of cancer, virology, and targeted protein degradation. The detailed understanding of its

interaction with DCAF1 opens new avenues for the rational design of next-generation therapeutics.

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